Lipophilicity Advantage: Greater XLogP3 Compared to the N-Methylsulfonamide Analog
The target compound exhibits a significantly higher computed lipophilicity (XLogP3 = 3.3) than its closest structural analog, N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide (XLogP3 = 1.8) [1]. This difference arises from the replacement of a methyl group with a trifluoropropyl chain.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide; XLogP3 = 1.8 |
| Quantified Difference | ΔXLogP3 = 1.5 (an ~1.8-fold increase on a logarithmic scale) |
| Conditions | Computed by XLogP3 3.0 algorithm, as deposited in PubChem [1]. |
Why This Matters
The higher lipophilicity predicts improved passive membrane permeability and potential for better blood-brain barrier penetration, making this compound a more suitable fragment for CNS-targeted library design.
- [1] PubChem. Computed properties for CIDs 134161630 and 132451304. National Center for Biotechnology Information. View Source
